An In-depth Technical Guide to 3-Methoxypropanal: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methoxypropanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropanal, a key organic intermediate, holds significance in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis in their understanding and utilization of this compound.
Chemical Structure and Identification
3-Methoxypropanal is an aliphatic aldehyde characterized by a methoxy group at the 3-position. Its structure is fundamental to its reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | 3-methoxypropanal[1] |
| Molecular Formula | C4H8O2[1] |
| SMILES | COCCC=O[1][2] |
| InChI Key | OXGJKCALURPRCN-UHFFFAOYSA-N[1] |
| CAS Number | 2806-84-0[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methoxypropanal is provided in the table below, offering a quantitative overview for experimental and modeling purposes.
| Property | Value | Unit |
| Molecular Weight | 88.11 | g/mol [1] |
| Boiling Point | 111.3 | °C at 760 mmHg[3] |
| Density | 0.896 | g/cm³[3] |
| Flash Point | 18.2 | °C[3] |
| Refractive Index | 1.375 | |
| Vapor Pressure | 22.8 | mmHg at 25°C[3] |
| LogP (Octanol/Water Partition Coefficient) | -0.150 (estimated) |
Experimental Protocols
Synthesis of 3-Methoxypropanal via Oxidation of 3-Methoxy-1-propanol
A common and effective method for the synthesis of 3-Methoxypropanal is the oxidation of its corresponding primary alcohol, 3-methoxy-1-propanol. A mild and selective method, such as a TEMPO-catalyzed oxidation, is recommended to prevent over-oxidation to the carboxylic acid.
Materials:
-
3-Methoxy-1-propanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-1-propanol (1.0 eq) in dichloromethane (DCM).
-
Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise, ensuring the temperature is maintained at 0 °C. The rate of addition should be controlled to keep the reaction temperature below 5 °C.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.[4]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 3-Methoxypropanal.
-
The crude product can be further purified by distillation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and quantification of 3-Methoxypropanal.
Instrumentation and Conditions (General Guidance):
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
Samples containing 3-Methoxypropanal should be dissolved in a suitable volatile solvent, such as dichloromethane or diethyl ether, prior to injection. Internal standards can be used for accurate quantification.
Reactivity and Potential Signaling Pathways
3-Methoxypropanal exhibits the typical reactivity of an aldehyde, primarily centered around the electrophilic carbonyl carbon.[5][6][7] Key reactions include:
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols (after reduction), hemiacetals, acetals, imines, and cyanohydrins.[8]
-
Oxidation: The aldehyde functionality can be readily oxidized to a carboxylic acid (3-methoxypropanoic acid).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol (3-methoxy-1-propanol) using reducing agents like sodium borohydride or lithium aluminum hydride.[6]
Currently, there is a notable absence of published studies detailing the specific biological activities or involvement of 3-Methoxypropanal or its derivatives in defined signaling pathways. Research in this area is limited, with the compound primarily being utilized as a building block in organic synthesis.
Visualizations
Caption: Synthetic workflow for the oxidation of 3-methoxy-1-propanol.
Caption: General reactivity of 3-Methoxypropanal.
References
- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methoxypropanal | 2806-84-0 | Buy Now [molport.com]
- 3. 3-methoxypropanal | 2806-84-0-Molbase [molbase.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. jackwestin.com [jackwestin.com]
